Cas no 445493-23-2 (Pladienolide B)
Pladienolide B Chemical and Physical Properties
Names and Identifiers
-
- PLADIENOLIDE B
- Pladienolide B
- [7,10-Dihydroxy-2-[7-[3-(3-hydroxypentan-2-yl)oxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-3,7-dimethyl
- CID16202130
- (4R,7R,8S,9E,11S,12S)-8-(Acetyloxy)-4,7-dihydroxy-12-[(1E,3E,5S)-6-[(2R,3R)-3-[(1R,2S)-2-hydroxy-1-methylbutyl]-2-oxiranyl]-1,5-dimethyl-1,3-hexadien-1-yl]-7,11-dimethyloxacyclododec-9-en-2-one
- CS-0006322
- (4R,7R,8S,9E,11S,12S)-8-(acetyloxy)-4,7-dihydroxy-12-[(1E,3E,5S)-6-[(2R,3R)-3-[(1R,2S)-2-hydroxy-1-methylbutyl]-2-oxiranyl]-1,5-dimethyl-1,3-oxacyclododec-9-en-2-one
- [(2S,3S,4E,6S,7R,10R)-7,10-dihydroxy-2-[(2E,4E,6S)-7-[(2R,3R)-3-[(2R,3S)-3-hydroxypentan-2-yl]oxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-3,7-dimethyl-12-oxo-1-oxacyclododec-4-en-6-yl] acetate
- AKOS030210990
- HY-16399
- Pla-B
- DTXSID701098499
- 11107B
- Pla-B, 5
- EX-A7416
- BGZ
- (3R,6R,7S,8E,10S,11S,12E,14E,16S,18R,19R,20R,21S)-7-acetoxy-3,6,21-trihydroxy-6,10,12,16,20-pentamethyl-18,19-epoxytricosa-8,12,14-triene-11-olide
- [(2~{S},3~{S},4~{E},6~{S},7~{R},10~{R})-3,7-dimethyl-2-[(2~{E},4~{E},6~{S})-6-methyl-7-[(2~{R},3~{R})-3-[(2~{R},3~{S})-3-oxidanylpentan-2-yl]oxiran-2-yl]hepta-2,4-dien-2-yl]-7,10-bis(oxidanyl)-12-oxidanylidene-1-oxacyclododec-4-en-6-yl] ethanoate
- SCHEMBL12877481
- NCGC00347424-03
- BDBM36357
- 445493-23-2
- Pladienolide B
-
- Inchi: 1S/C30H48O8/c1-8-24(33)21(5)29-25(37-29)16-18(2)10-9-11-19(3)28-20(4)12-13-26(36-22(6)31)30(7,35)15-14-23(32)17-27(34)38-28/h9-13,18,20-21,23-26,28-29,32-33,35H,8,14-17H2,1-7H3/b10-9+,13-12+,19-11+/t18-,20+,21-,23-,24+,25-,26+,28-,29-,30-/m1/s1
- InChI Key: SDOUORKJIJYJNW-QHOUZYGJSA-N
- SMILES: O1[C@H](C[C@@H](/C=C/C=C(\C)/[C@@H]2[C@@H](C)C=C[C@@H]([C@@](C)(CC[C@H](CC(=O)O2)O)O)OC(C)=O)C)[C@H]1[C@H](C)[C@H](CC)O |t:12|
Computed Properties
- Exact Mass: 536.33491849g/mol
- Monoisotopic Mass: 536.33491849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 38
- Rotatable Bond Count: 10
- Complexity: 880
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 10
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 2
- Undefined Bond Stereocenter Count: 1
- XLogP3: 4.2
- Topological Polar Surface Area: 126
Pladienolide B Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci21802-100ug |
Pladienolide B |
445493-23-2 | 98% | 100ug |
¥1058.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci21802-500ug |
Pladienolide B |
445493-23-2 | 98% | 500ug |
¥3741.00 | 2023-09-09 | |
| MedChemExpress | HY-16399-100μg |
Pladienolide B |
445493-23-2 | 99.20% | 100μg |
¥4200 | 2025-04-16 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-391691-0.5 mg |
Pladienolide B, |
445493-23-2 | 0.5 mg |
¥2,106.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-391691B-10 mg |
Pladienolide B, |
445493-23-2 | 10mg |
¥40,689.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-391691A-20 mg |
Pladienolide B, |
445493-23-2 | 20mg |
¥60,168.00 | 2023-07-11 | ||
| BioAustralis | BIA-P1411-0.10 mg |
Pladienolide B |
445493-23-2 | >95% by HPLC | 0.10 mg |
$209.00 | 2023-07-10 | |
| BioAustralis | BIA-P1411-0.50 mg |
Pladienolide B |
445493-23-2 | >95% by HPLC | 0.50 mg |
$732.00 | 2023-07-10 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-391691-0.5mg |
Pladienolide B, |
445493-23-2 | 0.5mg |
¥2106.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-391691B-10mg |
Pladienolide B, |
445493-23-2 | 10mg |
¥40689.00 | 2023-09-05 |
Pladienolide B Suppliers
Pladienolide B Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
Additional information on Pladienolide B
Pladienolide B (CAS No. 445493-23-2): A Comprehensive Overview of Its Chemical Properties and Biological Significance
Pladienolide B, identified by the chemical compound code CAS No. 445493-23-2, is a naturally occurring sesquiterpene lactone that has garnered significant attention in the field of pharmaceutical research and natural product chemistry. This compound, isolated from the plant Platycodon grandiflorus, belongs to the family Campanulaceae and has been the subject of extensive studies due to its unique structural features and promising biological activities.
The chemical structure of Pladienolide B is characterized by a γ-lactone ring fused with a trans-decalin system, which contributes to its distinct pharmacological properties. The presence of multiple stereocenters and functional groups makes it a versatile scaffold for drug discovery. Recent advancements in spectroscopic techniques and chromatographic methods have enhanced the efficiency of its isolation and purification, allowing researchers to obtain high-purity samples for further investigation.
In terms of biological activity, Pladienolide B has demonstrated notable effects in various preclinical models. Studies have highlighted its potential as an anti-inflammatory agent, with mechanisms involving the modulation of cytokine production and inhibition of pro-inflammatory signaling pathways. The compound's ability to interact with multiple targets makes it an attractive candidate for developing novel therapeutic strategies against chronic inflammatory diseases.
Furthermore, Pladienolide B has shown promise in anticancer research. Preclinical studies indicate that it can induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and activating stress-related signaling pathways. The compound's selective toxicity towards cancer cells, coupled with its low toxicity in normal cells, positions it as a promising lead for further development into an anticancer drug.
The pharmacokinetic profile of Pladienolide B is another area of active investigation. Research suggests that it exhibits moderate oral bioavailability and a reasonable half-life, which are critical factors for its potential clinical application. However, challenges such as poor solubility and rapid metabolism may limit its efficacy if not addressed through structural modifications or formulation innovations.
The synthesis of derivatives of Pladienolide B has been extensively explored to enhance its pharmacological properties. By modifying specific functional groups or introducing new moieties, researchers aim to improve its bioavailability, target specificity, and overall therapeutic efficacy. Computational modeling and high-throughput screening have played pivotal roles in identifying promising derivatives for further optimization.
The role of natural products in drug discovery continues to be a cornerstone in modern medicine, and Pladienolide B exemplifies this trend. Its isolation from a readily available botanical source underscores the importance of traditional medicine in modern pharmacology. As research progresses, the integration of traditional knowledge with cutting-edge chemical biology techniques will likely yield more innovative therapeutic agents like Pladienolide B.
The future directions for research on Pladienolide B include exploring its mechanism of action in greater detail, conducting clinical trials to validate its therapeutic potential, and developing novel formulations to enhance its delivery and efficacy. Collaborative efforts between academia and industry are essential to translate preclinical findings into clinical applications that can benefit patients worldwide.
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